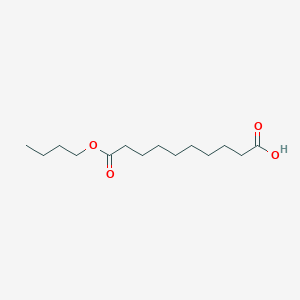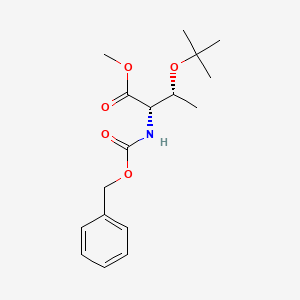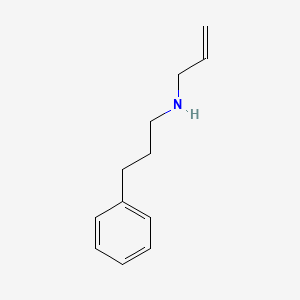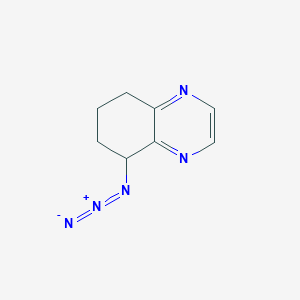
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Vue d'ensemble
Description
1-methyl-N-(naphthalen-1-yl)piperidin-4-amine, commonly known as MNPA, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 240.34 and a molecular formula of C16H20N2 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of MNPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a naphthalene group and a methyl group .Physical And Chemical Properties Analysis
MNPA is a solid substance that is stored at room temperature . It has a molecular weight of 240.34 and a molecular formula of C16H20N2 .Applications De Recherche Scientifique
Design and Construction of HIV-1 Inhibitors
Research on the design and construction of new non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) includes modifications to enhance interaction with the reverse transcriptase, including new hydrogen bonds with amino acids of the hydrophobic pocket. This work emphasizes the importance of the linker in inhibitor efficacy, with particular attention to derivatives showing high activity against HIV-1 and mutations thereof. Compounds with a piperidine linker and effective dihydro[3,4-d]pyrimidine derivatives have shown potent antiviral activity as NNRTIs, highlighting the critical role of naphthalene and piperidine structures in developing more potent anti-HIV compounds (Zakharova, 2022).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework, have shown extensive potential in medicinal applications. These derivatives interact with various biological molecules via noncovalent bonds, displaying extensive potentiality in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while others are under development for treating various diseases. Naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents have diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Environmental and Health Concerns of Naphthalene
Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), has been extensively used in industrial processes, raising concerns about its potential health effects. The ubiquity of naphthalene in the environment and its classification as a possible human carcinogen necessitate a critical review of its sources and exposures. Most emissions result from combustion, with significant sources including industry, open burning, tailpipe emissions, and cigarettes. The review emphasizes the need for better characterization of naphthalene's sources, concentrations, and exposures to mitigate its health risks (Jia & Batterman, 2010).
Mécanisme D'action
MNPA is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This can result in increased dopamine signaling and potential therapeutic effects.
Propriétés
IUPAC Name |
1-methyl-N-naphthalen-1-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQYDIVZWWYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


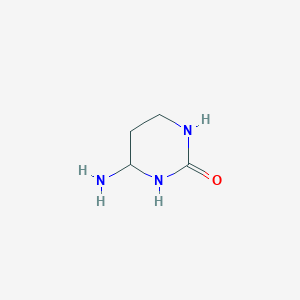
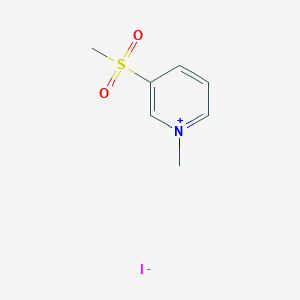

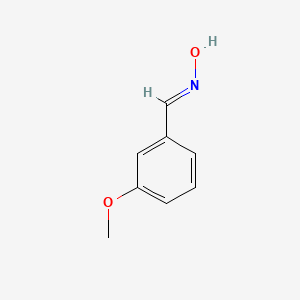


![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)
